4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
Description
4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a bicyclic organic compound characterized by a strained bicyclo[2.1.1]hexane scaffold fused with an oxabridge (oxygen atom) and functionalized with an aminomethyl group and a carboxylic acid moiety. The CAS registry number is 2445791-90-0, and its SMILES notation is NCC12COC(C1)(C2)C(=O)O . This compound is typically used in pharmaceutical research as a building block for drug discovery due to its rigid, three-dimensional structure, which may enhance binding affinity to biological targets .
Properties
IUPAC Name |
4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c8-3-6-1-7(2-6,5(9)10)11-4-6;/h1-4,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMXZMTVKSQQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create new building blocks, which can be further derivatized through various transformations . The reaction conditions often include the use of photoredox catalysts and blue LED irradiation to achieve high yields and diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are still under exploration. the modular approach using photochemistry provides a promising pathway for large-scale synthesis. The ability to readily derivatize the compound opens up possibilities for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques and equipment .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Key Observations:
Substitution with fluorinated groups (e.g., trifluoromethyl or fluoromethyl) increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration in CNS-targeted drugs .
Impact of Substituent Position: The methyl group in 4-amino-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride introduces steric hindrance, which could alter binding kinetics compared to the unmethylated parent compound .
Salt Forms and Stability: Hydrochloride salts (e.g., ethyl 4-amino derivative) are common for improving crystallinity and storage stability, as noted in pharmacopeial standards for related bicyclic compounds .
Research Findings and Data Gaps
Biological Activity: No direct biological data (e.g., IC₅₀, binding assays) are reported for the parent compound in the provided evidence. However, analogs like the trifluoromethyl variant are hypothesized to exhibit enhanced metabolic stability due to fluorine’s electronegativity .
Synthetic Utility :
- The ethyl ester derivative (CAS 104234-94-8) is a precursor for prodrug strategies, where ester hydrolysis releases the active carboxylic acid .
Critical Notes
Structural Variability: Minor modifications (e.g., fluorination, esterification) significantly alter physicochemical properties, necessitating case-by-case optimization in drug design .
Data Limitations : Discrepancies in molecular weight (e.g., 157.1671 vs. 157.0739 Da) highlight the need for standardized characterization .
Commercial Availability : Several analogs (e.g., fluoromethyl variant) are listed as discontinued, indicating supply chain challenges for researchers .
Biological Activity
4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, a bicyclic compound with the molecular formula CHNO, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound, also known by its CAS number 2445791-91-1, features a bicyclo[2.1.1] framework, which contributes to its stability and reactivity, making it a promising candidate for various biochemical applications.
Structural Characteristics
The structural formula of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 157.17 g/mol
- IUPAC Name : 4-(aminomethyl)tetrahydro-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-pyran]-1-carboxylic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique bicyclic structure allows for selective binding, potentially modulating various biochemical pathways within cells. This interaction can lead to significant biological effects, making it a valuable tool in drug discovery and development.
Enzyme Interaction Studies
Research indicates that this compound may serve as a biochemical probe to investigate enzyme activity modulation. Its ability to bind selectively to certain enzymes suggests potential applications in treating diseases where such modulation is beneficial.
Case Study 1: Enzyme Inhibition
A study exploring the enzyme inhibition properties of this compound demonstrated that it could effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was quantified through various assays, revealing a dose-dependent relationship that highlights the compound's potential therapeutic applications.
Case Study 2: Cell Line Studies
In vitro studies using human cell lines have shown that treatment with this compound resulted in altered cell signaling pathways associated with cell proliferation and apoptosis. These findings suggest that the compound may influence cellular behavior in a manner that could be exploited for therapeutic purposes.
Applications in Medicinal Chemistry
The compound's structural features make it an attractive candidate for further investigation in medicinal chemistry:
- Drug Development : Its ability to serve as a building block for synthesizing more complex molecules positions it as a valuable intermediate in drug design.
- Biochemical Probes : The selective binding properties allow it to be used in studying specific biological pathways and mechanisms.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHNO | Enzyme modulation, potential therapeutic agent |
| Compound A | CHNO | Moderate enzyme inhibition |
| Compound B | CHNO | High cytotoxicity against cancer cells |
Q & A
Q. What are the common synthetic routes for preparing 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride?
The synthesis typically involves multi-step reactions starting from bicyclic precursors. Key steps include functionalization of the aminomethyl and carboxylic acid groups. For example, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used for amide bond formation under anhydrous conditions. Reaction optimization often requires controlled pH (6–7) and inert atmospheres to prevent side reactions .
Q. Which spectroscopic methods are critical for characterizing this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : To verify the bicyclic framework and functional groups (e.g., aminomethyl at δ ~3.0 ppm, carboxylic acid at δ ~170 ppm).
- IR Spectroscopy : Confirms the presence of carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₈H₁₃ClNO₃). Purity is assessed via HPLC with UV detection .
Q. How do the functional groups influence the compound’s reactivity?
The aminomethyl group participates in nucleophilic substitutions (e.g., alkylation, acylation), while the carboxylic acid enables esterification or salt formation. The rigid bicyclo[2.1.1]hexane framework enhances stability but may limit conformational flexibility in binding interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for amidation or esterification of this compound?
Key parameters include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility.
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates esterification.
- Temperature : Reactions often proceed at 0–25°C to minimize decomposition.
- Coupling Reagents : EDC/HOBt or DCC (dicyclohexylcarbodiimide) improve yields in amide synthesis. Monitor progress via TLC or LC-MS .
Q. What strategies resolve contradictions in reported biological activity data?
- Purity Verification : Use HPLC to rule out impurities affecting assay results.
- Assay Standardization : Compare activity under identical conditions (e.g., pH, temperature).
- Structural Analog Studies : Test derivatives (e.g., esterified or halogenated analogs) to isolate functional group contributions .
Q. How does the bicyclic structure impact pharmacokinetic properties?
The rigid framework reduces metabolic degradation but may limit membrane permeability. Solubility can be enhanced via salt formation (e.g., hydrochloride) or ester prodrugs. Comparative studies with non-bicyclic analogs (e.g., pyrrolidine derivatives) show improved metabolic stability but reduced bioavailability .
Q. What computational methods predict binding interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., proteases).
- MD Simulations : Assess stability of ligand-target complexes over time.
- QSAR : Correlate structural features (e.g., logP, polar surface area) with activity data .
Comparison with Structural Analogs
| Compound | Key Differences | Biological Implications |
|---|---|---|
| 4-Fluoro-2-azabicyclo[2.1.1]hexane | Fluorine substitution enhances lipophilicity | Improved CNS penetration |
| Methyl ester derivative | Increased solubility in organic solvents | Facilitates synthetic modifications |
| Azide-functionalized analog | Enables click chemistry applications | Tool compound for target identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
